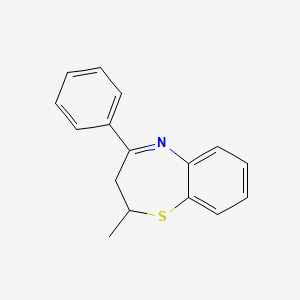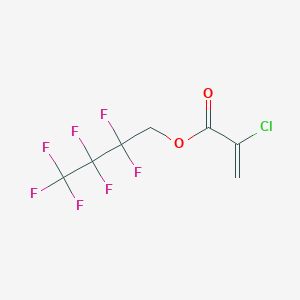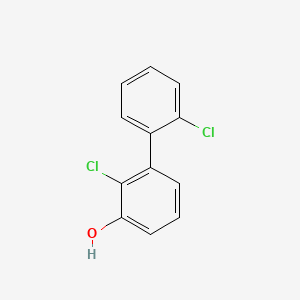
1,5-Dibromo-3-phenylhexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Dibromo-3-phenylhexane is an organic compound with the molecular formula C12H16Br2. It is a dibromoalkane, meaning it contains two bromine atoms attached to a hexane chain with a phenyl group attached to the third carbon atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,5-Dibromo-3-phenylhexane can be synthesized through the bromination of alkenes. One common method involves the use of 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as a bromine source. This reaction proceeds under mild conditions without the need for a catalyst or external oxidant . Another method involves the use of potassium bromide and orthoperiodic acid in dichloromethane-water to achieve bromination with excellent yields .
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination processes using efficient and cost-effective brominating agents. The choice of brominating agent and reaction conditions can vary depending on the desired yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,5-Dibromo-3-phenylhexane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form 1,5-dihydroxy-3-phenylhexane.
Oxidation Reactions: Oxidation can lead to the formation of various oxidized products depending on the reaction conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products
Substitution: Products include various substituted hexanes with different functional groups replacing the bromine atoms.
Reduction: The major product is 1,5-dihydroxy-3-phenylhexane.
Oxidation: Oxidized products can vary, including carboxylic acids and ketones.
Wissenschaftliche Forschungsanwendungen
1,5-Dibromo-3-phenylhexane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of biochemical pathways involving brominated compounds.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1,5-Dibromo-3-phenylhexane involves its reactivity with various nucleophiles and electrophiles. The bromine atoms act as leaving groups in substitution reactions, allowing the introduction of new functional groups. The phenyl group can influence the reactivity and stability of the compound through resonance and inductive effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,5-Dichloro-3-phenylhexane: Similar structure but with chlorine atoms instead of bromine.
1,5-Diiodo-3-phenylhexane: Contains iodine atoms, which are larger and more reactive than bromine.
1,5-Dibromo-3-methylhexane: Similar brominated compound but with a methyl group instead of a phenyl group.
Uniqueness
The combination of these functional groups makes it a versatile compound in organic synthesis and industrial applications .
Eigenschaften
CAS-Nummer |
79023-47-5 |
|---|---|
Molekularformel |
C12H16Br2 |
Molekulargewicht |
320.06 g/mol |
IUPAC-Name |
1,5-dibromohexan-3-ylbenzene |
InChI |
InChI=1S/C12H16Br2/c1-10(14)9-12(7-8-13)11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3 |
InChI-Schlüssel |
MOHUNOORRNWDCU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC(CCBr)C1=CC=CC=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![Naphth[1,2-d]oxazole, 2-(4-methoxyphenyl)-](/img/structure/B14434822.png)

![Spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-ol](/img/structure/B14434831.png)
![Chloro{2-[(dimethylamino)methyl]phenyl}mercury](/img/structure/B14434837.png)
![7-[(Anthracene-9-carbonyl)oxy]octadecanoic acid](/img/structure/B14434841.png)


